3-Methoxy-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline
Description
Properties
CAS No. |
88102-78-7 |
|---|---|
Molecular Formula |
C10H10N4OS |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
3-methoxy-4-(1,3-thiazol-2-yldiazenyl)aniline |
InChI |
InChI=1S/C10H10N4OS/c1-15-9-6-7(11)2-3-8(9)13-14-10-12-4-5-16-10/h2-6H,11H2,1H3 |
InChI Key |
NWNHKNMYFAOKRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N=NC2=NC=CS2 |
Origin of Product |
United States |
Biological Activity
3-Methoxy-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline, also known as 2-(2-thiazolylazo)-5-aminoanisole, is an azo compound characterized by its unique functional groups, including a methoxy group (-OCH₃), an amino group (-NH₂), and a thiazole moiety. Its molecular formula is with a molecular weight of 234.28 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be developed into a potential antimicrobial agent .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer activity against various cancer cell lines. The compound was tested using the MTT assay to evaluate cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.5 |
| MCF-7 (breast cancer) | 20.0 |
| NCI-H460 (lung cancer) | 18.0 |
The results indicate that the compound effectively inhibits cell growth in these cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound exhibited a significant ability to reduce free radicals.
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
These findings indicate that the compound may serve as a potential antioxidant agent in various applications .
The biological activities of this compound can be attributed to its structural features. The thiazole ring enhances the compound's reactivity and interaction with biological targets. The azo linkage may facilitate electron transfer processes, contributing to its antioxidant properties. Additionally, the methoxy and amino groups are likely involved in forming hydrogen bonds with biological macromolecules, enhancing its binding affinity to target sites.
Case Study: Antimicrobial Efficacy in Clinical Isolates
A recent case study investigated the effectiveness of this compound against clinical isolates of resistant bacterial strains. The study involved isolating bacteria from infected patients and testing them against varying concentrations of the compound. Remarkably, the compound showed effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.
Case Study: Anticancer Potential in Animal Models
Another study evaluated the anticancer potential of this compound in vivo using tumor-bearing mice models. The results indicated a significant reduction in tumor size compared to control groups treated with saline solution. Histopathological analysis revealed apoptosis in tumor tissues treated with the compound.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent on the diazenyl-aniline backbone significantly impacts solubility, stability, and optical properties:
- Electron-donating groups (e.g., OCH₃) : Enhance resonance stabilization, leading to higher synthetic yields (e.g., 84% for 2c ) and bathochromic shifts in UV-Vis spectra.
- Electron-withdrawing groups (e.g., NO₂): Improve dye fastness and thermal stability, as seen in Disperse Blue 360 .
- Bulkier substituents (e.g., benzyl in BnTAN) : Reduce solubility but enhance metal-binding specificity for analytical applications .
Structural and Supramolecular Comparisons
- Coordination Chemistry : Zinc complexes of diazenyl anilines (e.g., Dichloridobis{N,N-diethyl-4-[(pyridin-2-yl)diazenyl]aniline}zinc) exhibit distorted tetrahedral geometries with Zn–N bond lengths (~2.0 Å) influenced by ligand basicity .
- Supramolecular Interactions : Halogen-bonded complexes (e.g., N,N-dimethyl-4-[(2,3,5,6-tetrafluoro-4-iodophenyl)diazenyl]aniline) leverage fluorine and iodine substituents to direct crystal packing via C–I···N interactions .
Q & A
Q. Analytical Techniques :
- FT-IR : Confirms the presence of the azo (-N=N-) stretch (~1400–1600 cm⁻¹) and thiazole ring vibrations.
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methoxy protons at ~3.8 ppm; thiazole carbons at 120–160 ppm).
- LC-MS/MS : Validates molecular weight (e.g., [M+H⁺] = 289.08 g/mol) and detects impurities .
Q. Table 1: Synthetic Methods for Thiazole-Azo Derivatives
| Precursor | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Amino-5-nitrothiazole | pH 3–4, 0–5°C, EtOH | 72–85 | |
| 2-Amino-4-methylthiazole | H₂SO₄ catalysis, RT | 65–78 |
Basic: How can researchers assess the biological activity of this compound against microbial pathogens?
Answer:
Standard protocols include:
- Antimicrobial Assays : Disk diffusion or broth microdilution to determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Activity is compared to reference drugs like ampicillin .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Thiazole derivatives often disrupt DNA synthesis or enzyme function .
Q. Table 2: Biological Activities of Similar Thiazole-Aniline Derivatives
| Compound | Activity (MIC, µg/mL) | Cancer Cell Inhibition (%) | Reference |
|---|---|---|---|
| 3-Methoxy-4-(propan-2-yloxy)aniline | 12.5 (S. aureus) | 68 (MCF-7) | |
| N-Methyl-4-(thiazol-2-yl)aniline | 25 (E. coli) | 72 (HeLa) |
Advanced: What strategies resolve contradictions in reported biological activities of thiazole-containing aniline derivatives?
Answer: Discrepancies often arise from assay variability or substituent effects. Methodological solutions include:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. methyl groups) and correlate with activity trends. For example, electron-donating groups enhance antimicrobial potency by improving membrane penetration .
- Meta-Analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., solvent polarity in cytotoxicity assays) .
Advanced: How do researchers address challenges in determining the crystal structure of azo-aniline derivatives with flexible substituents?
Answer:
- Crystallization Optimization : Use solvent diffusion (e.g., EtOH/water) to slow crystal growth and reduce disorder.
- X-Ray Refinement : Employ SHELXL for high-resolution data (e.g., R-factor < 0.05) and resolve positional disorder in thiazole or methoxy groups .
- Hydrogen Bond Analysis : Graph-set notation (e.g., R₂²(8) motifs) identifies key intermolecular interactions stabilizing the lattice .
Example : In 4-(1-Methylethyl)-N-benzylideneaniline, the thiazole ring’s sulfur forms S···H-N hydrogen bonds (2.8 Å), dictating packing motifs .
Advanced: What methodologies elucidate the interaction of 3-Methoxy-4-[(E)-thiazol-2-yl-diazenyl]aniline with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., cytochrome P450). The thiazole nitrogen often coordinates with metal ions in active sites .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., K_d = 1.2 µM for kinase inhibition) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
Basic: What spectroscopic techniques differentiate positional isomers in thiazole-azo-aniline derivatives?
Answer:
- UV-Vis Spectroscopy : Meta-substituted azo compounds exhibit λ_max ~450 nm (vs. para ~420 nm) due to conjugation length differences.
- 2D NMR (COSY, NOESY) : Resolves coupling between thiazole protons and adjacent substituents. For example, NOE correlations distinguish ortho vs. para methoxy groups .
Advanced: How do electronic effects of substituents influence the reactivity of the diazenyl group in synthesis?
Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents increase diazonium salt stability but slow coupling rates.
- Electron-Donating Groups (EDGs) : Methoxy groups enhance electrophilicity at the diazo carbon, favoring nucleophilic attack by aniline derivatives.
- DFT Calculations : B3LYP/6-31G* models predict charge distribution (e.g., N=N bond polarity) to optimize reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
